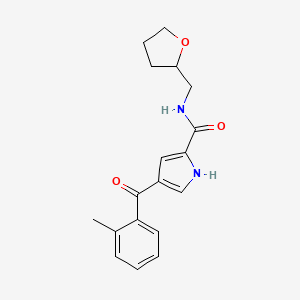
N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
Descripción general
Descripción
N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a chemical compound that features a morpholine ring attached to a pyrrole carboxamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of 3-morpholinopropylamine, which is then reacted with 1H-pyrrole-2-carboxylic acid or its derivatives. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the pyrrole moiety can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine or pyrrole derivatives.
Aplicaciones Científicas De Investigación
N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-morpholinopropyl)acrylamide: Used in polymer synthesis and drug delivery systems.
3-morpholinopropyl phenyl carbamate: Known for its antioxidant properties.
Morpholinoquinoxaline derivatives: Investigated for their anticancer activities.
Uniqueness
N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of a morpholine ring and a pyrrole carboxamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c16-12(11-3-1-4-13-11)14-5-2-6-15-7-9-17-10-8-15/h1,3-4,13H,2,5-10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEJKURVRXZUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B3141283.png)
![Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B3141285.png)
![4-(4-Fluorophenoxy)-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B3141288.png)
![4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B3141301.png)
![Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-1-methyl-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B3141302.png)
![N'-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]propanohydrazide](/img/structure/B3141309.png)
![4-{5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B3141317.png)
![N-[5-[(4-chlorophenyl)sulfonyl]-4-(4-fluorophenoxy)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3141318.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3141324.png)
![3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B3141334.png)


![N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3141379.png)
![N-(2-chlorobenzyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B3141380.png)
